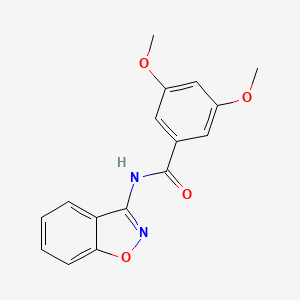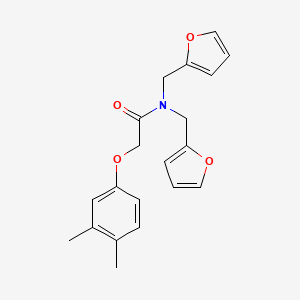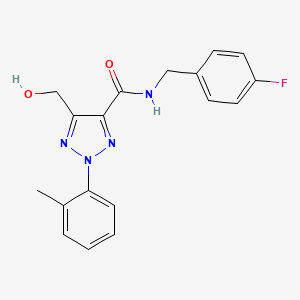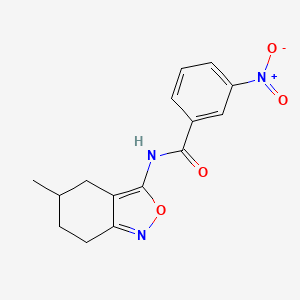![molecular formula C19H16F2N2O3S B11396144 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pyrrolidin-1-yl)-1,3-oxazole](/img/structure/B11396144.png)
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pyrrolidin-1-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidinyl Group: This step might involve nucleophilic substitution reactions.
Sulfonylation and Fluorination: These steps can be carried out using sulfonyl chlorides and fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
- 4-(4-CHLOROBENZENESULFONYL)-2-(4-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
Uniqueness
The presence of fluorine atoms in 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE might confer unique properties such as increased metabolic stability and enhanced biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C19H16F2N2O3S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C19H16F2N2O3S/c20-14-5-3-13(4-6-14)17-22-18(19(26-17)23-11-1-2-12-23)27(24,25)16-9-7-15(21)8-10-16/h3-10H,1-2,11-12H2 |
InChI Key |
CPFQDPCLTIBWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11396063.png)
![propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B11396071.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11396081.png)
![N-(2-fluorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11396082.png)


![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396089.png)

![5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11396101.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate](/img/structure/B11396104.png)

![3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396133.png)
![2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11396141.png)
